

# A Comparative Guide to Inter-laboratory Quantification of Amprenavir

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## Compound of Interest

Compound Name: *Amprenavir-d4*

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This guide provides a comparative overview of analytical methods for the quantification of Amprenavir in biological matrices, drawing from various single-laboratory validation studies. While a direct inter-laboratory comparison study with proficiency testing data is not publicly available, this document synthesizes published data to offer researchers, scientists, and drug development professionals a comprehensive look at the performance of different analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Data Presentation: A Comparative Analysis of Amprenavir Quantification Methods

The following table summarizes the quantitative performance of different analytical methods for Amprenavir quantification as reported in various studies. This allows for a side-by-side comparison of key validation parameters.

Parameter	HPLC-UV	LC-MS/MS (Method 1)	LC-MS/MS (Method 2)
Linearity Range (ng/mL)	25 - 10,000[1]	0.15 - 1500[2]	1 - 600[3]
Correlation Coefficient (r <sup>2</sup> )	>0.99	>0.990[2]	>0.99[3]
Accuracy (%)	90.4 - 110.5[1]	Interday and Intraday <4.21% (%RSD)[2]	Interday and Intraday <8.5% (%RSD)[3]
Precision (%RSD)	Within-day and between-days: 2.3 - 8.3[1]	Interday and Intraday <4.21%[2]	Interday and Intraday <8.5%[3]
Lower Limit of Quantification (LLOQ) (ng/mL)	25	0.15[2]	1[3]
Extraction Recovery (%)	90.0 - 99.5[1]	92.9 - 96.4[2]	99.28 - 102.8[3]
Internal Standard	Not specified	Rilpivirine[2]	Methyl-indinavir[3]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for replicating the results and for understanding the nuances of each quantification method.

### HPLC-UV Method

This method is suitable for the simultaneous quantification of multiple antiretroviral agents, including Amprenavir.

- **Sample Preparation:** A simple liquid-liquid extraction is performed using 200  $\mu$ L of plasma. This procedure yields a clean baseline and high extraction efficiencies ranging from 90.0% to 99.5%.<sup>[1]</sup>

- Chromatographic Conditions:
  - Column: Zorbax C-18 (150 x 4.6 mm, 3.5  $\mu$ m) analytical column.[1]
  - Mobile Phase: A 27-minute linear gradient elution is employed.[1]
  - Detection: Sharp peaks are detected at 210 nm.[1]
- Validation: The method was validated over a range of 25 to 10,000 ng/mL, demonstrating accuracy between 90.4% and 110.5% and precision with coefficients of variation from 2.3% to 8.3%.[1]

## LC-MS/MS Method (Method 1)

This highly sensitive and specific method was developed for the quantification of Amprenavir in plasma samples.[2]

- Sample Preparation: Liquid-liquid extraction is carried out using ethyl acetate to isolate Amprenavir and the internal standard, Rilpivirine.[2]
- Chromatographic Conditions:
  - Column: Zorbax C18 analytical stationary phase (50 mm  $\times$  4.6 mm, 5.0  $\mu$ m).[2]
  - Mobile Phase: An isocratic separation is achieved with a mobile phase consisting of acetonitrile, 0.1% v/v formic acid in water, and methyl alcohol in a proportion of 60:10:30, at a flow rate of 0.60 mL/min.[2]
- Mass Spectrometry Conditions:
  - Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[2]
  - Transitions: The parent and product ions monitored were m/z 506.2  $\rightarrow$  89.1 for Amprenavir and m/z 367.1  $\rightarrow$  350.1 for Rilpivirine.[2]
- Validation: The method demonstrated linearity from 0.15 to 1500 ng/mL with a correlation coefficient greater than 0.990. The intraday and interday precision and accuracy were found to be less than 4.21% (%RSD).[2]

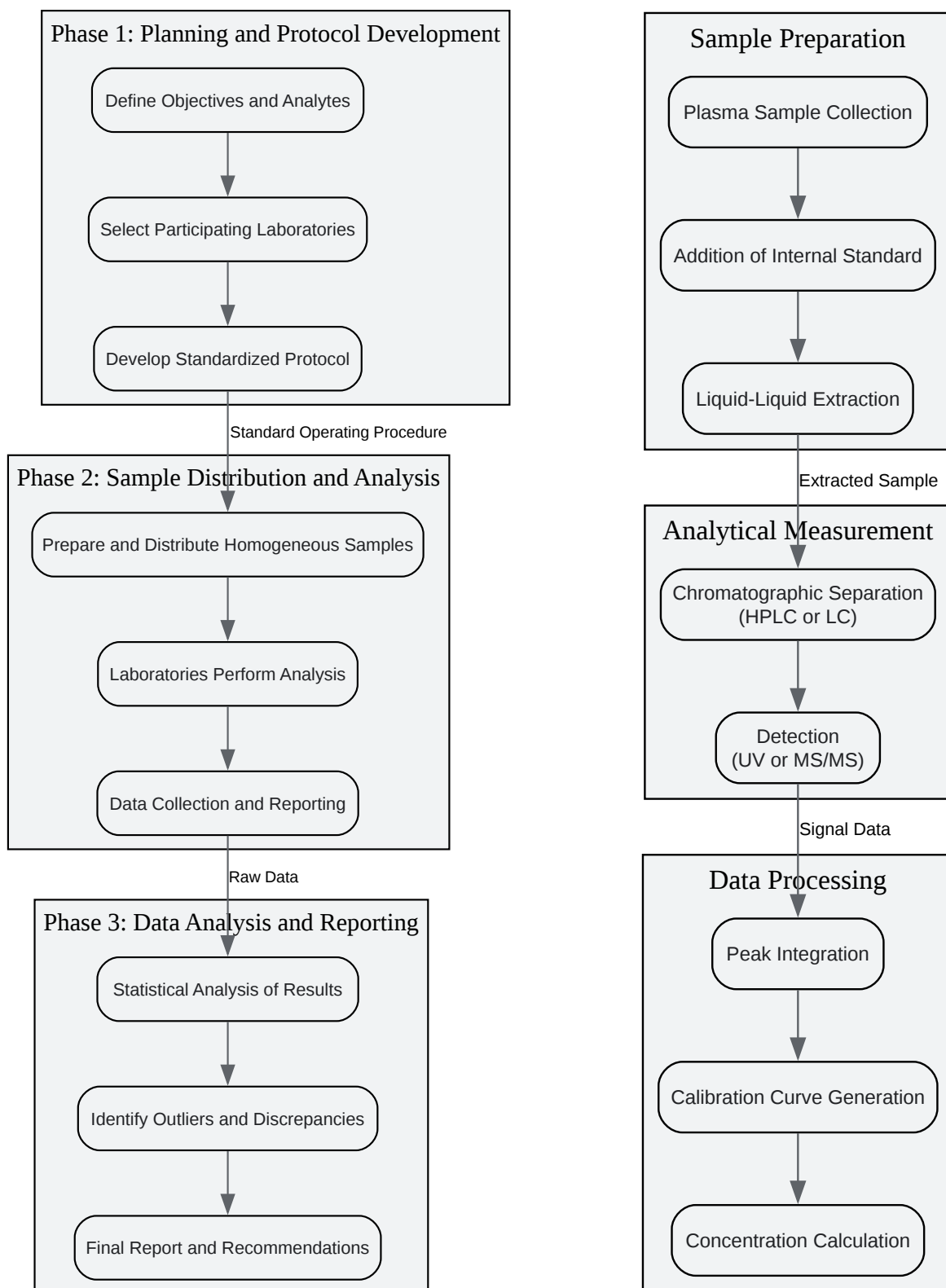
## LC-MS/MS Method (Method 2)

This method provides another sensitive approach for the quantitation of Amprenavir in human plasma.[3]

- Sample Preparation: Drug extraction is performed from plasma using the liquid-liquid extraction method with ethyl acetate.[3]
- Chromatographic Conditions:
  - Column: Reversed-phase Symmetry C18 (50 mm×4.6 mm, 3.5 μm) column.[3]
  - Mobile Phase: Isocratic elution with a mobile phase of acetonitrile and 0.1% v/v formic acid in a 90:10 v/v ratio, at a flow rate of 0.7 mL/min.[3]
- Mass Spectrometry Conditions:
  - Mode: Multiple Reaction Monitoring (MRM).[3]
  - Transitions: The transitions monitored were m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for the internal standard, methyl-indinavir.[3]
- Validation: The calibration curve was linear over the concentration range of 1–600 ng/mL with a regression coefficient ( $r^2$ ) greater than 0.99. The interday and intraday precision and accuracy were below 8.5% (%RSD).[3]

## Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.



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